molecular formula C5H8BrN3 B598381 3-Bromo-5-isopropyl-1H-1,2,4-triazole CAS No. 141831-72-3

3-Bromo-5-isopropyl-1H-1,2,4-triazole

Cat. No. B598381
CAS RN: 141831-72-3
M. Wt: 190.044
InChI Key: AKCNQAAURKMZIJ-UHFFFAOYSA-N
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Description

“3-Bromo-5-isopropyl-1H-1,2,4-triazole” is a chemical compound with the empirical formula C5H8BrN3. It has a molecular weight of 190.04 . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular structure of “3-Bromo-5-isopropyl-1H-1,2,4-triazole” can be represented by the SMILES string CC(C1=NC(Br)=NN1)C and the InChI code 1S/C5H8BrN3/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3,(H,7,8,9) .


Chemical Reactions Analysis

While specific chemical reactions involving “3-Bromo-5-isopropyl-1H-1,2,4-triazole” are not available, it’s known that 1,2,4-triazoles can participate in various reactions. For example, they can accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .


Physical And Chemical Properties Analysis

“3-Bromo-5-isopropyl-1H-1,2,4-triazole” is a solid at room temperature .

Scientific Research Applications

Synthesis and Biological Activities

Triazoles, including 3-Bromo-5-isopropyl-1H-1,2,4-triazole, have been the subject of extensive research due to their significant biological activities. The preparation of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives has revealed a broad range of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These compounds have been evaluated in various biological targets, highlighting the need for new, more efficient preparations considering green chemistry, energy saving, and sustainability (Ferreira et al., 2013).

Advances in Chemical Synthesis

Research on triazoles has also focused on developing novel synthetic routes. For instance, the synthesis of 1,4-disubstituted 1,2,3-triazoles via copper(I) catalyzed regioselective synthesis, known as click chemistry, has been extensively explored. This approach has allowed for the preparation of compounds with a wide range of biological activities, supporting the ongoing interest in triazoles for drug discovery and other applications (Kaushik et al., 2019).

Environmental and Material Applications

The development of eco-friendly procedures for triazole synthesis has been a significant advancement. Recent reviews cover eco-friendly Copper-catalyzed Azide-alkyne Cycloaddition (CuAAC) procedures for the click synthesis of 1,2,3-triazoles, highlighting the use of sustainable catalysts and methodologies. These eco-friendly approaches provide advantages such as shorter reaction times, higher yields, and applications in the industrial synthesis of drugs and other areas (de Souza et al., 2019).

Proton-Conducting Membranes

Triazoles have been identified as promising materials for the development of proton-conducting fuel cell membranes. Homopolymers and copolymers of 1-vinyl-1,2,4-triazole, in particular, have shown potential for enhancing the basic characteristics of electrolyte membranes, including thermal and electrochemical stability, mechanical strength, and high ionic conductivity under anhydrous conditions at elevated temperatures (Prozorova & Pozdnyakov, 2023).

properties

IUPAC Name

3-bromo-5-propan-2-yl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCNQAAURKMZIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670519
Record name 3-Bromo-5-(propan-2-yl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-isopropyl-1H-1,2,4-triazole

CAS RN

141831-72-3
Record name 5-Bromo-3-(1-methylethyl)-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141831-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-(propan-2-yl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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